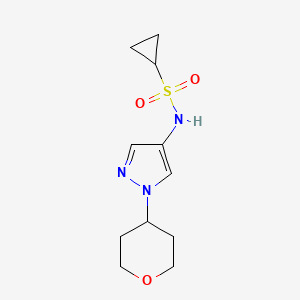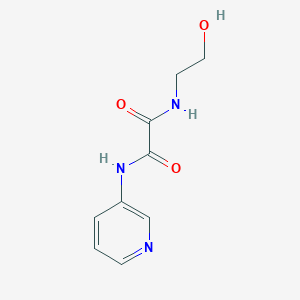
1-(4-ethoxybenzyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-ethoxybenzyl)-1H-indole-2,3-dione” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a benzene ring fused to a pyrrole ring . The “ethoxybenzyl” group suggests the presence of an ether and a benzyl group attached to the indole structure .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by the attachment of the ethoxybenzyl group. This could potentially be achieved through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring with a 4-ethoxybenzyl substituent. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
As an indole derivative, this compound might undergo reactions typical for indoles, such as electrophilic aromatic substitution . The presence of the ethoxy group could also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance could be used to analyze these properties .Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis
1-(4-ethoxybenzyl)-1H-indole-2,3-dione is used in photochemical synthesis processes. Kobayashi et al. (1993) explored the synthesis of 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones through a regioselective photoaddition, highlighting the role of 1H-indole-2,3-dione in this photoinduced molecular transformation process (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).
Anticancer Applications
A derivative of 1H-indole-2,3-dione, specifically 2-amino-3-ethoxycarbonyl-N-methylbenz[f]indole-4,9-dione (SME-6), has demonstrated potent growth inhibition in various human cancer cell lines. This derivative was particularly effective in inducing G2/M cell cycle arrest and apoptosis in human lung cancer cells (A549), suggesting potential applications in cancer treatment (Lee, Lee, Park, Min, Suh, Chung, & Lee, 2004).
Molecular Transformations and Derivatives Synthesis
The compound is also involved in various molecular transformations. For instance, Weeratunga et al. (1990) described the regioselective Diels-Alder reactions of n-cyanoindole-4,7-diones, highlighting the elaboration of the A-ring of the kinamycins on a BC ring template, a process in which 1H-indole-2,3-dione derivatives are significant (Weeratunga, Prasad, Dilley, Taylor, & Dmitrienko, 1990).
Role in Organic Synthesis and Potential Applications
Garden and Pinto (2001) reviewed the chemistry of isatins (1H-indole-2,3-dione), emphasizing their synthetic versatility and applications in drug synthesis. Isatins serve as key substrates for synthesizing a variety of heterocyclic compounds, including indoles and quinolines, and play a role as modulators in biochemical processes (Garden & Pinto, 2001).
Chemotherapeutic Properties
Shchekotikhin et al. (2006) studied heterocyclic analogs of 5,12-naphthacene-quinone, including the synthesis of 4,11-diaminonaphtho[2,3-f]indole-5,10-dione derivatives. These compounds, related to 1H-indole-2,3-dione, displayed chemotherapeutic properties, underlining the potential of 1H-indole-2,3-dione derivatives in medical applications (Shchekotikhin, Luzikov, Buyanov, & Preobrazhenskaya, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-21-13-9-7-12(8-10-13)11-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHULFNLWGQRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxybenzyl)-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2513568.png)
![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2513569.png)

![(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride](/img/structure/B2513573.png)
![ethyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2513575.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)
![5-methyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2513578.png)
![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)
![N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide](/img/structure/B2513581.png)


